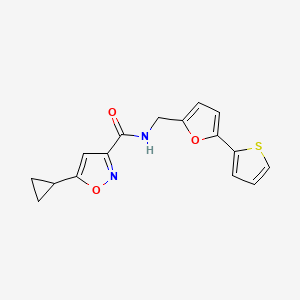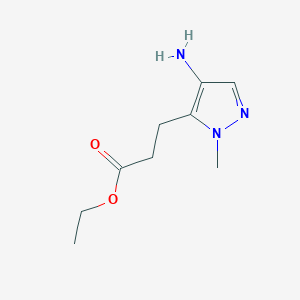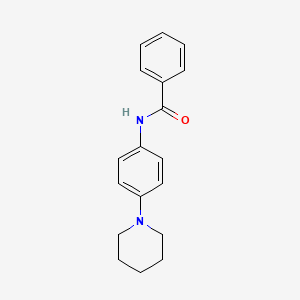
N-(4-哌啶-1-基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-piperidin-1-ylphenyl)benzamide is a compound that belongs to the class of benzamide derivatives It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action:
The primary target of N-(4-piperidin-1-ylphenyl)benzamide is hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to hypoxic (low oxygen) conditions. It consists of two subunits: HIF-1α and HIF-1β. While HIF-1β is constitutively expressed, HIF-1α responds specifically to hypoxia and regulates downstream gene expression .
Mode of Action:
When N-(4-piperidin-1-ylphenyl)benzamide interacts with HIF-1α, it induces several changes:
- Apoptosis induction : The compound also enhances the expression of cleaved caspase-3 , leading to apoptosis (programmed cell death) in tumor cells .
Biochemical Pathways:
N-(4-piperidin-1-ylphenyl)benzamide affects several pathways:
- Apoptosis pathways : Depending on context, HIF-1α can either inhibit or promote apoptosis through interactions with proteins like p21, p53, and others .
Action Environment:
Environmental factors, such as oxygen availability, pH, and other cellular conditions, influence the compound’s efficacy and stability. For instance, hypoxic tumor microenvironments enhance HIF-1α expression, making N-(4-piperidin-1-ylphenyl)benzamide more effective in such settings .
生化分析
Biochemical Properties
N-(4-piperidin-1-ylphenyl)benzamide has been found to interact with various biomolecules in biochemical reactions. For instance, it has been reported to show significant inhibitory bioactivity in HepG2 cells, a type of liver cancer cell . This compound induced the expression of Hypoxia-inducible factor 1-alpha (HIF-1α) protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Cellular Effects
In terms of cellular effects, N-(4-piperidin-1-ylphenyl)benzamide influences cell function by interacting with specific cellular pathways. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 in HepG2 cells . This suggests that N-(4-piperidin-1-ylphenyl)benzamide may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with specific biomolecules. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that N-(4-piperidin-1-ylphenyl)benzamide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-piperidin-1-ylphenyl)benzamide typically involves the reaction of 4-piperidin-1-ylphenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for N-(4-piperidin-1-ylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
化学反应分析
Types of Reactions
N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide moiety to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
相似化合物的比较
Similar Compounds
N-(1-(2,6-difluoro)-4-piperidinyl)benzamide: Similar structure but with difluoro substitutions on the piperidine ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzothiazole moiety instead of a benzamide.
Uniqueness
N-(4-piperidin-1-ylphenyl)benzamide is unique due to its specific interaction with the HIF-1 pathway, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a promising candidate for further research and development in the field of anticancer therapeutics .
属性
IUPAC Name |
N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOKWKMPODCMBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)
![N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B2398446.png)
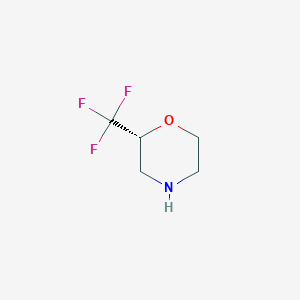

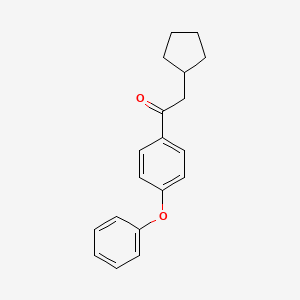
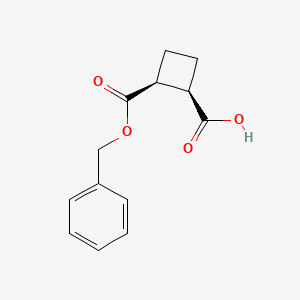
![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)
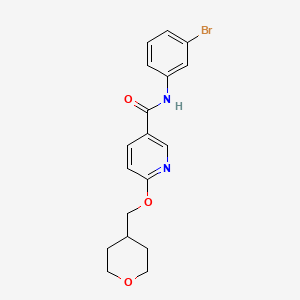
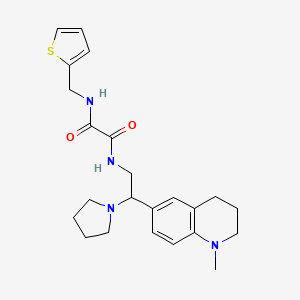
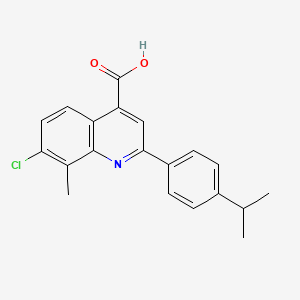
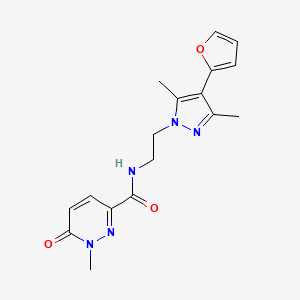
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)
